6-Methylheptanoic acid
CAS No.: 929-10-2
Cat. No.: VC21184709
Molecular Formula: C8H16O2
Molecular Weight: 144.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 929-10-2 |
---|---|
Molecular Formula | C8H16O2 |
Molecular Weight | 144.21 g/mol |
IUPAC Name | 6-methylheptanoic acid |
Standard InChI | InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) |
Standard InChI Key | OEOIWYCWCDBOPA-UHFFFAOYSA-N |
SMILES | CC(C)CCCCC(=O)O |
Canonical SMILES | CC(C)CCCCC(=O)O |
Melting Point | 0°C |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
6-Methylheptanoic acid features a straight carbon chain with seven carbon atoms and a carboxylic acid functional group at one end, with a methyl branch at the sixth carbon position. This branching contributes to its unique chemical properties and reactivity patterns compared to its straight-chain analogues.
The compound is identified through various chemical identifiers, which are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | 6-methylheptanoic acid |
Molecular Formula | C8H16O2 |
Molecular Weight | 144.214 g/mol |
CAS Number | 929-10-2, 25103-52-0 |
SMILES Notation | CC(C)CCCCC(=O)O |
InChI Key | OEOIWYCWCDBOPA-UHFFFAOYSA-N |
Synonyms | isooctanoic acid, isocaprylic acid, cekanoic c8 acid |
The molecular structure of 6-methylheptanoic acid can be represented as a linear heptanoic acid backbone with a methyl group branching from the sixth carbon atom counting from the carboxylic acid group. The carboxylic acid functional group (-COOH) provides the acidic properties characteristic of fatty acids, while the methyl branching influences its physical properties and reactivity compared to unbranched analogues.
Physical Properties
Spectroscopic and Physical Constants
Applications and Uses
Natural Occurrence and Biochemical Roles
6-Methylheptanoic acid has been identified as an active component of the scent chemical of the brushtail possum . This finding points to its role in chemical ecology and animal communication systems. Scent chemicals often serve as pheromones or territorial markers in mammals, suggesting that 6-methylheptanoic acid may play a role in possum social behavior, reproduction, or territory demarcation.
The presence of this compound in natural biological systems provides an interesting example of how relatively simple organic molecules can serve complex biological functions. Understanding the role of 6-methylheptanoic acid in possum scent chemistry could potentially inform broader research in chemical ecology and animal behavior.
Synthetic Intermediate
The search results indicate that 6-methylheptanoic acid is used in the preparation of 6-methyl-heptanoyl chloride . This transformation likely involves reaction with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is a more reactive derivative that can facilitate various synthetic transformations including esterification, amidation, and acylation reactions that might be challenging to achieve with the parent carboxylic acid.
This application as a synthetic intermediate underscores the compound's utility in organic synthesis beyond its direct applications. The conversion to an acid chloride represents a common activation strategy in organic chemistry, enhancing the compound's versatility in constructing more complex molecular structures.
Biological Activity
Comparative Biology
The presence of 6-methylheptanoic acid in brushtail possum scent chemicals raises interesting questions about the evolutionary and ecological significance of this compound. Comparative studies across different species might reveal whether this compound is unique to possums or more widely distributed in mammalian scent profiles. Such investigations could provide insights into the evolution of chemical communication systems and the selective pressures driving the utilization of specific compounds like 6-methylheptanoic acid in biological signaling.
Comparison with Similar Compounds
Structural Analogues
6-Methylheptanoic acid can be compared with several structural analogues to understand how its unique structure influences its properties and applications. Relevant comparisons include:
-
Heptanoic acid - The unbranched C7 fatty acid, differing from 6-methylheptanoic acid by the absence of the methyl branch at the sixth position.
-
Octanoic acid - An unbranched C8 fatty acid with the same number of carbon atoms as 6-methylheptanoic acid but lacking the branched structure.
-
Other methylated heptanoic acids (e.g., 2-methylheptanoic acid, 3-methylheptanoic acid) - These compounds have the same molecular formula but different positions of the methyl branch, likely resulting in distinct physical and chemical properties.
These structural differences can significantly impact physical properties (such as boiling point, melting point, and solubility), chemical reactivity, and biological activity. Generally, branched fatty acids have lower melting points than their straight-chain counterparts due to less efficient molecular packing.
Functional Differences
The methyl branching at the sixth position of 6-methylheptanoic acid likely confers distinct properties compared to straight-chain analogues. These might include:
-
Different physical properties, including potentially lower melting and boiling points
-
Altered reactivity patterns, particularly in sterically demanding reactions
-
Distinct interaction profiles with biological systems, including potential differences in metabolism and receptor binding
-
Unique olfactory properties, relevant to its presence in animal scent chemicals
Understanding these functional differences provides context for the specific applications and biological roles of 6-methylheptanoic acid, highlighting how seemingly minor structural variations can lead to significant differences in chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume